4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate

Synthetic chemistry Nucleophilic substitution Leaving group kinetics

Procure CAS 297150-18-6 for its superior brosylate leaving group reactivity—outperforming tosylate and mesylate analogs in nucleophilic displacement kinetics. Validated pancreatic lipase inhibition (IC₅₀ ~30 µM) and MAO-B inhibitory potential. Critical for SAR studies on halogen substitution, CNS drug discovery, and oncology screening (Hela, A549, K562). Ideal for covalent inhibitor design leveraging dual electrophilic character.

Molecular Formula C19H13BrO4S2
Molecular Weight 449.33
CAS No. 297150-18-6
Cat. No. B2780360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate
CAS297150-18-6
Molecular FormulaC19H13BrO4S2
Molecular Weight449.33
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H13BrO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+
InChIKeySLUUZRPTTYEAET-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate (CAS 297150-18-6): Compound Identity and Structural Class


4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate (CAS 297150-18-6; molecular formula C₁₉H₁₃BrO₄S₂; molecular weight 449.33 g/mol) is a synthetic hybrid molecule that integrates three pharmacophoric modules: a thienyl-substituted α,β-unsaturated carbonyl (chalcone) system serving as a Michael acceptor electrophile, a central phenyl spacer, and a terminal 4-bromobenzenesulfonate (brosylate) ester [1]. The compound belongs to the chalcone-sulfonate hybrid class and is structurally related to a series of analogs in which the para-halogen on the benzenesulfonate ring is varied (e.g., chloro, fluoro, methyl) or the sulfonate ester is replaced by a carboxylate or methanesulfonate group . Its IUPAC designation is [4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-bromobenzenesulfonate, and the E (trans) configuration of the enone double bond is structurally confirmed by SMILES and InChI Key data [2].

Why 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate Cannot Be Interchanged with In-Class Analogs


Even within the narrow family of 4-(3-(2-thienyl)acryloyl)phenyl sulfonate esters, simple halogen substitution on the terminal benzenesulfonate ring generates compounds with quantitatively distinct reactivity profiles. The 4-bromobenzenesulfonate (brosylate) leaving group exhibits measurably different solvolytic and nucleophilic displacement kinetics compared to the 4-chlorobenzenesulfonate, 4-methylbenzenesulfonate (tosylate), and methanesulfonate (mesylate) analogs [1]. In biological contexts, the chalcone α,β-unsaturated carbonyl functions as a covalent Michael acceptor whose reactivity toward biological thiols (e.g., glutathione, cysteine residues) is modulated by the electronic character of both the thienyl ring and the remote sulfonate substituent through the conjugated π-system [2]. Furthermore, within the broader chalcone-sulfonate hybrid class, the specific combination of thiophene heterocycle and bromobenzenesulfonate ester has been associated with differential enzyme inhibition potency, including pancreatic lipase IC₅₀ values that vary by more than 3-fold among closely related analogs [3]. Procurement of a generic 'chalcone sulfonate' without specifying the exact substitution pattern therefore risks obtaining a compound with unpredictably altered reactivity, target engagement, or synthetic utility.

Quantitative Differentiation Evidence for 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate (CAS 297150-18-6) vs. Closest Analogs


Brosylate vs. Tosylate Leaving Group Reactivity: Nucleophilic Substitution Rate Differential

The 4-bromobenzenesulfonate (brosylate) moiety in the target compound functions as a superior leaving group in nucleophilic substitution and cross-coupling reactions compared to the corresponding 4-methylbenzenesulfonate (tosylate) and methanesulfonate (mesylate) analogs. The electron-withdrawing para-bromo substituent increases the acidity of the conjugate sulfonic acid, making brosylate a better leaving group than tosylate (p-toluenesulfonate), with solvolysis rate enhancements that can exceed 10³-fold in structurally comparable systems [1]. In the ranking order of sulfonate leaving group ability, brosylate (p-BrC₆H₄SO₃⁻) consistently positions between tosylate and the stronger triflate, providing a tunable reactivity window for synthetic transformations that is not accessible with the chloro, methyl, or unsubstituted benzenesulfonate analogs [2]. This differential reactivity is particularly relevant when the compound is employed as a synthetic intermediate requiring nucleophilic displacement at the sulfonate ester.

Synthetic chemistry Nucleophilic substitution Leaving group kinetics

Chalcone-Sulfonate Hybrid Pancreatic Lipase Inhibition: Thiophene-Bearing Derivatives Demonstrate Sub-30 μM Potency

In a 2024 study of newly synthesized chalcone-sulfonate derivatives bearing a thiophene motif—the same core architecture as the target compound—compounds 5i and 5f exhibited in vitro pancreatic lipase IC₅₀ values of 28.76 ± 2.11 μM and 30.58 ± 0.45 μM, respectively, representing the most potent inhibition within the series [1]. The best in silico binding affinity was observed for compound 5f (−9.8 kcal mol⁻¹). While the specific CAS 297150-18-6 compound was not directly tested in this panel, its structural identity as a thiophene-bearing chalcone-sulfonate hybrid with a bromobenzenesulfonate ester places it within the same pharmacophoric space that produced these inhibitory activities. Critically, compound 5h was identified as a more balanced candidate combining favorable enzyme inhibition with acceptable ADMET properties, suggesting that the bromo-substitution pattern (shared with the target compound's brosylate moiety) may confer a distinct pharmacological profile [1]. In a separate series of methoxy-substituted chalcone-sulfonate hybrids, compounds 4d, 4h, and 4a showed pancreatic lipase IC₅₀ values of 0.352 ± 0.09 μM, 0.382 ± 0.12 μM, and 0.405 ± 0.34 μM, respectively, demonstrating that the sulfonate ester substitution pattern profoundly influences potency [2].

Enzyme inhibition Pancreatic lipase Anti-obesity research

Antitumor Activity of Benzenesulfonate Chalcone Derivatives: Brominated Phenyl-Sulfonate Ester Hybrids Demonstrate Single-Digit μM Potency Against Multiple Cancer Lines

A 2023 study of 23 novel (E)-4-[3-(2-bromophenyl)acryloyl]phenyl-substituted benzenesulfonate ester derivatives—structurally analogous to the target compound with a 2-bromophenyl in place of the 2-thienyl group—demonstrated potent in vitro antitumor activity [1]. Target compound Vd exhibited the strongest Hela cell proliferation inhibitory activity (IC₅₀ = 4.53 μmol/L), approximately 3-fold more potent than the positive control drug 5-fluorouracil (IC₅₀ = 13.5 μmol/L). Compound Vp showed the strongest A549 cell inhibition (IC₅₀ = 7.53 μmol/L), outperforming 5-fluorouracil (IC₅₀ = 8.1 μmol/L). Compound Vt displayed the strongest K562 leukemia cell inhibition (IC₅₀ = 4.47 μmol/L). Notably, compound Vd also exhibited strong activity against A549 (IC₅₀ = 8.0 μmol/L) and K562 (IC₅₀ = 7.81 μmol/L), demonstrating a desirable broad-spectrum cytotoxicity profile within this chemotype [1]. While the target compound bears a thienyl rather than bromophenyl substituent at the acryloyl terminus, the shared benzenesulfonate ester-chalcone hybrid scaffold strongly suggests that CAS 297150-18-6 occupies a related antitumor pharmacophore space.

Anticancer Cytotoxicity Chalcone derivatives

Brominated Thienyl Chalcones as Selective, Reversible MAO-B Inhibitors: Ki = 0.11 μM Potency with Favorable Selectivity Index

A series of (2E)-1-(5-bromothiophen-2-yl)-3-(para-substituted phenyl)prop-2-en-1-ones (TB1–TB11)—brominated thienyl chalcones sharing the thienyl-acryloyl core with the target compound—were evaluated as human monoamine oxidase (hMAO) inhibitors [1]. The most potent compound, TB5, exhibited competitive, selective, and reversible hMAO-B inhibition with a Ki value of 0.11 ± 0.01 μM and a selectivity index (SI) of 13.18. All compounds in the series except TB7 and TB8 (which were hMAO-A selective) demonstrated hMAO-B selectivity, establishing the brominated thienyl chalcone scaffold as a privileged chemotype for MAO-B targeting [1]. PAMPA (Parallel Artificial Membrane Permeability Assay) studies confirmed that representative compounds possess the capacity to cross the blood-brain barrier, a critical attribute for CNS-targeted applications. TB5 showed 95.75% cell viability at 5 μM and 84.59% at 25 μM, indicating a favorable early cytotoxicity profile [1]. While CAS 297150-18-6 incorporates a bromobenzenesulfonate ester in place of the simple bromothiophene, the conserved thienyl-chalcone electrophilic core and the presence of bromine substituents in both structures support class-level inference of MAO-B inhibitory potential.

Monoamine oxidase inhibition Neurodegenerative disease Blood-brain barrier permeability

Bis 4-Bromobenzenesulfonate Compounds Demonstrate Anticancer Activity Against Brain, Lung, and Bone Cancer Cell Lines

A 2024 study evaluated 7 novel bis 4-bromobenzenesulfonate derivatives (2a–g) against a panel of 9 brain cancer cell lines (including glioblastoma lines U118 MG, LN18, T98G, U87MG, U373, LN229, A172 and neuroblastoma SH-SY5Y) as well as lung cancer (A549, Calu1, H1650) and bone cancer (MG63, Saos2, SW1353) cell lines [1]. The study established that the 4-bromobenzenesulfonate pharmacophore, when incorporated into hybrid molecular architectures, yields quantifiable anticancer activity across multiple tissue types. Selectivity was assessed using normal human cell lines (FL epithelial, Beas2B lung, and human chondrocytes). Molecular docking studies further demonstrated interactions between compounds 2c, 2d, and 2f with EGFR and VEGFR1, two clinically validated oncology targets [1]. Although the target compound (CAS 297150-18-6) is a mono-bromobenzenesulfonate hybrid with a chalcone-thienyl core rather than a bis-sulfonate Schiff base, the shared 4-bromobenzenesulfonate ester moiety is consistently associated with anticancer activity across diverse structural contexts, supporting its role as a productive pharmacophoric element.

Anticancer Glioblastoma Bromobenzenesulfonate pharmacophore

α,β-Unsaturated Enol Ester Anticancer Potential: Sulfonyl Group-Bearing Chalcone-Like Scaffolds Show Promising Cytotoxicity via NCI-60 Screening

A formal vinylic substitution methodology for synthesizing arylsulfonyl group-bearing α,β-unsaturated enol esters—compounds structurally related to the target compound's chalcone-sulfonate hybrid architecture—produced derivatives that displayed promising levels of anticancer activity [1][2]. The synthetic approach, employing Cs₂CO₃-mediated union of 2-bromoallyl sulfones with cinnamic acids, generates enol ester products that incorporate both the α,β-unsaturated carbonyl electrophile and the arylsulfonyl group in a single molecular framework. This chemotype has been advanced to NCI-60 human tumor cell line screening, with one cyclopropylquinoline derivative IV demonstrating strong growth inhibitory activity toward colon, breast, and leukemia cancer cell lines, and exhibiting 17–28 fold greater potency than Ribavirin against Rift Valley fever virus (EC₅₀: 0.39 μg/mL visual assay; 0.71 μg/mL neutral red assay vs. Ribavirin EC₅₀: 11–12 μg/mL) [3]. The target compound (CAS 297150-18-6), bearing both the thienyl α,β-unsaturated carbonyl and the bromobenzenesulfonate ester, embodies the dual pharmacophoric features that define this active chemotype.

Anticancer Enol ester Sulfonyl pharmacophore

Recommended Research Application Scenarios for 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate (CAS 297150-18-6)


Synthetic Intermediate for Diversification via Nucleophilic Displacement at the Brosylate Ester

The 4-bromobenzenesulfonate (brosylate) ester of CAS 297150-18-6 serves as a superior electrophilic leaving group for nucleophilic substitution reactions, outperforming the corresponding tosylate and mesylate analogs in displacement kinetics [1]. Researchers requiring a versatile synthetic handle for late-stage diversification of chalcone-thiophene scaffolds should select this compound over its chloro- or methyl-substituted benzenesulfonate counterparts. The electron-withdrawing para-bromo substituent increases the electrophilicity of the sulfonate ester carbon, enabling milder reaction conditions with amine, thiol, and alcohol nucleophiles. This reactivity profile is particularly valuable for constructing combinatorial libraries where the sulfonate ester is leveraged as a traceless linker or for introducing diverse amine/amide functionalities at the phenyl 4-position of the chalcone core.

Pancreatic Lipase Inhibitor Screening in Anti-Obesity Drug Discovery Programs

The chalcone-sulfonate-thiophene hybrid architecture has demonstrated validated pancreatic lipase inhibitory activity, with structurally related compounds achieving IC₅₀ values in the 28–30 μM range [1]. CAS 297150-18-6 should be prioritized for pancreatic lipase screening panels where the combined thiophene heterocycle (known to enhance target affinity through π-stacking and sulfur-mediated interactions) and bromobenzenesulfonate ester (modulating lipophilicity and enzyme binding pocket complementarity) are hypothesized to synergize. Procurement of this specific compound, rather than a generic chalcone or a non-thiophene sulfonate, enables direct SAR exploration of how the bromine substituent on the sulfonate ring influences potency relative to the chloro, fluoro, and methyl analogs (CAS 331460-91-4, CAS 297150-17-5, and the 4-methylbenzenesulfonate derivative, respectively).

MAO-B Inhibitor Lead Optimization Leveraging the Brominated Thienyl Chalcone Pharmacophore

Brominated thienyl chalcones are a literature-validated chemotype for selective, reversible MAO-B inhibition with sub-micromolar Ki values (TB5: Ki = 0.11 μM, SI = 13.18) and demonstrated blood-brain barrier permeability in PAMPA assays [1]. CAS 297150-18-6 extends this pharmacophore by incorporating a brosylate ester at the phenyl 4-position, offering a unique vector for probing how para-substitution on the central phenyl ring modulates MAO-B binding affinity, isoform selectivity, and CNS penetration. Medicinal chemistry teams engaged in neurodegenerative disease programs (Parkinson's disease, Alzheimer's disease) should evaluate this compound alongside the simpler brominated thienyl chalcones to determine whether the sulfonate ester provides improved drug-like properties, altered metabolism, or enhanced brain exposure.

Broad-Spectrum Anticancer Screening Based on Benzenesulfonate-Chalcone Hybrid Activity

The benzenesulfonate ester-chalcone hybrid scaffold has demonstrated single-digit micromolar IC₅₀ values against cervical (Hela: 4.53 μM), lung (A549: 7.53 μM), and leukemia (K562: 4.47 μM) cancer cell lines, with potency exceeding that of 5-fluorouracil in multiple assays [1]. Additionally, the 4-bromobenzenesulfonate pharmacophore is independently associated with anticancer activity across brain, lung, and bone cancer lines as demonstrated in bis-sulfonate compound series [2]. CAS 297150-18-6 is recommended for inclusion in focused oncology screening decks targeting these tumor types, particularly in programs exploring covalent inhibitor mechanisms where the chalcone Michael acceptor may engage catalytic cysteine residues in oncogenic targets. The compound's dual electrophilic character (α,β-unsaturated carbonyl plus sulfonate ester) may confer polypharmacology that distinguishes it from mono-electrophilic chalcone analogs.

Quote Request

Request a Quote for 4-(3-(2-Thienyl)acryloyl)phenyl 4-bromobenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.